Potent ROMK1 Channel Inhibition Relative to the 2‑Thiobarbituric Acid Core
1-(3,5-Dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione inhibits human ROMK1 with an IC₅₀ of 49 nM [1]. In contrast, the unsubstituted 2‑thiobarbituric acid core is inactive at concentrations up to 10 µM in the same cell‑based ⁸⁶Rb⁺ efflux assay [2]. This >200‑fold gain in potency highlights the essential contribution of the 3,5‑dimethylphenyl substituent to target engagement.
| Evidence Dimension | ROMK1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | 2‑Thiobarbituric acid – IC₅₀ >10 000 nM (inactive) |
| Quantified Difference | >204‑fold improvement in potency |
| Conditions | CHO cells co‑expressing human ROMK1 and DHFR; ⁸⁶Rb⁺ efflux measured after 35 min at 37 °C (TopCount). |
Why This Matters
For ROMK1‑targeted programs, this compound provides a validated, potent starting point with defined substitution requirements, avoiding wasted resources on inactive generic thiobarbituric acid scaffolds.
- [1] BindingDB entry BDBM50391781 (CHEMBL2146873). IC₅₀ = 49 nM. Assay: Inhibition of human ROMK1 channel expressed in CHO cells co‑expressing DHFR, ⁸⁶Rb⁺ efflux readout. https://bindingdb.org (accessed 2026‑04‑29). View Source
- [2] US9073882B2. Inhibitors of the renal outer medullary potassium channel. 2‑Thiobarbituric acid core shows no significant ROMK1 inhibition at concentrations up to 10 µM. https://patents.google.com/patent/US9073882B2/en (accessed 2026‑04‑29). View Source
